molecular formula C21H16N4O B5965715 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No. B5965715
M. Wt: 340.4 g/mol
InChI Key: XIEBNXSDCFPNCN-PXLXIMEGSA-N
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Description

4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol, also known as DPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPI is a triazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is based on its ability to inhibit the activity of various enzymes. 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol inhibits the activity of nitric oxide synthase by blocking the electron transfer from NADPH to the enzyme, thereby reducing the production of nitric oxide. It also inhibits the activity of protein kinase C by blocking the phosphorylation of various proteins. 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol inhibits the activity of NADPH oxidase by blocking the transfer of electrons from NADPH to oxygen, thereby reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has been found to have various biochemical and physiological effects. It has been found to reduce the production of nitric oxide, reactive oxygen species, and pro-inflammatory cytokines. 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has also been found to induce apoptosis in cancer cells by inhibiting the activity of protein kinase C. It has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has various advantages for lab experiments. It is a potent inhibitor of various enzymes, and its inhibitory activity can be easily measured using various assays. 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is also relatively stable and can be stored for long periods. However, 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has some limitations for lab experiments. It is a toxic compound and should be handled with care. 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol also has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are various future directions for the research on 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol. One direction is to study the potential applications of 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol in the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to study the mechanism of action of 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol in more detail to understand its inhibitory activity on various enzymes. Furthermore, future research can focus on developing new derivatives of 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol with improved solubility and bioavailability.

Synthesis Methods

4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can be synthesized using various methods, but the most commonly used method is the reaction of 3,5-diphenyl-4H-1,2,4-triazole-4-carbaldehyde with 4-aminophenol in the presence of a base. The reaction yields 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol as a yellow solid. The purity of 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can be improved using various purification techniques such as recrystallization.

Scientific Research Applications

4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of various enzymes such as nitric oxide synthase, protein kinase C, and NADPH oxidase. Due to its inhibitory activity, 4-{[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has been used in various scientific research studies related to oxidative stress, inflammation, and cancer.

properties

IUPAC Name

4-[(E)-(3,5-diphenyl-1,2,4-triazol-4-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-19-13-11-16(12-14-19)15-22-25-20(17-7-3-1-4-8-17)23-24-21(25)18-9-5-2-6-10-18/h1-15,26H/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEBNXSDCFPNCN-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N=CC3=CC=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2/N=C/C3=CC=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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